molecular formula C24H36N6O10S B14255423 H-Ser-Tyr-Ser-Met-Asn-OH CAS No. 220541-02-6

H-Ser-Tyr-Ser-Met-Asn-OH

Cat. No.: B14255423
CAS No.: 220541-02-6
M. Wt: 600.6 g/mol
InChI Key: YRCPVALLELAXGY-ATIWLJMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ser-Tyr-Ser-Met-Asn-OH is a peptide composed of five amino acids: serine (Ser), tyrosine (Tyr), serine (Ser), methionine (Met), and asparagine (Asn). Peptides like this one play crucial roles in various biological processes, including enzyme function, cell signaling, and immune responses. The specific sequence and composition of amino acids in a peptide determine its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Tyr-Ser-Met-Asn-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid-phase peptide synthesis (LPPS) and recombinant DNA technology are used for large-scale production of specific peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Tyr-Ser-Met-Asn-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

Peptides like H-Ser-Tyr-Ser-Met-Asn-OH are used as building blocks in the synthesis of more complex molecules and as models for studying peptide chemistry.

Biology

In biology, these peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways .

Medicine

Peptides have therapeutic potential and are used in the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, peptides are used in the production of biomaterials , cosmetics , and food additives .

Mechanism of Action

The mechanism of action of peptides like H-Ser-Tyr-Ser-Met-Asn-OH depends on their specific sequence and structure. These peptides can interact with receptors on cell surfaces, enzymes , and other proteins to modulate biological processes. The molecular targets and pathways involved vary depending on the peptide’s function and application.

Comparison with Similar Compounds

Similar Compounds

  • H-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH
  • H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys (γ-Glu-palmitoyl)-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-OH

Uniqueness

H-Ser-Tyr-Ser-Met-Asn-OH is unique due to its specific sequence and the presence of tyrosine and methionine, which can undergo unique post-translational modifications. These modifications can significantly impact the peptide’s function and interactions.

Properties

CAS No.

220541-02-6

Molecular Formula

C24H36N6O10S

Molecular Weight

600.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H36N6O10S/c1-41-7-6-15(21(36)29-17(24(39)40)9-19(26)34)27-23(38)18(11-32)30-22(37)16(28-20(35)14(25)10-31)8-12-2-4-13(33)5-3-12/h2-5,14-18,31-33H,6-11,25H2,1H3,(H2,26,34)(H,27,38)(H,28,35)(H,29,36)(H,30,37)(H,39,40)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

YRCPVALLELAXGY-ATIWLJMLSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Origin of Product

United States

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